Biochemical Potency Against MK2 Kinase: A Mid-Range IC50 Compared to MK2-IN-3 and MK2-IN-1
In a head-to-head comparison of biochemical potency, MK2-IN-4 demonstrates an IC50 of 45 nM against the MK2 kinase . This places its potency between that of MK2-IN-3 (IC50 = 8.5 nM) and MK2-IN-1 (IC50 = 110 nM) . The 5.3-fold difference in potency compared to the more potent MK2-IN-3, and 2.4-fold difference compared to the less potent MK2-IN-1, highlights the specific impact of its unique spirocyclopropane-tetracyclic core on target engagement.
| Evidence Dimension | Biochemical IC50 against MK2 kinase |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | MK2-IN-3: IC50 = 8.5 nM; MK2-IN-1: IC50 = 110 nM |
| Quantified Difference | MK2-IN-4 is 5.3-fold less potent than MK2-IN-3 and 2.4-fold more potent than MK2-IN-1. |
| Conditions | In vitro kinase activity assay (details not specified in vendor datasheets). |
Why This Matters
This data allows researchers to select MK2-IN-4 as a tool compound with a defined intermediate potency, suitable for dose-response studies where a less potent or more potent analog may be suboptimal for achieving specific levels of target engagement.
